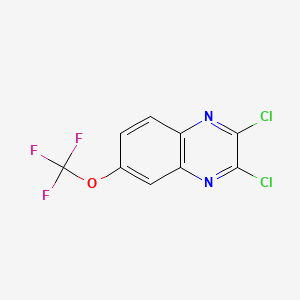

2,3-Dichloro-6-(trifluoromethoxy)quinoxaline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,3-Dichloro-6-(trifluoromethoxy)quinoxaline is a chemical compound with the molecular formula C9H3Cl2F3N2O and a molecular weight of 283.04 g/mol It is characterized by the presence of two chlorine atoms, a trifluoromethoxy group, and a quinoxaline core

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-6-(trifluoromethoxy)quinoxaline typically involves the reaction of appropriate quinoxaline derivatives with chlorinating agents and trifluoromethoxy sources.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to ensure high yield and purity while maintaining cost-effectiveness and safety.

Análisis De Reacciones Químicas

Types of Reactions

2,3-Dichloro-6-(trifluoromethoxy)quinoxaline undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The quinoxaline core can participate in redox reactions, altering its oxidation state.

Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, which forms carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoxalines, while coupling reactions can produce complex organic molecules with extended carbon chains.

Aplicaciones Científicas De Investigación

2,3-Dichloro-6-(trifluoromethoxy)quinoxaline has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It may be used in the development of advanced materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 2,3-Dichloro-6-(trifluoromethoxy)quinoxaline involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various biological effects .

Comparación Con Compuestos Similares

Similar Compounds

2,3-Dichloro-5,6-dicyano-p-benzoquinone: Known for its strong oxidizing properties.

2,3-Dihydroxyquinoxaline: Used in various chemical syntheses.

2,6-Dichloroquinoxaline: Another chlorinated quinoxaline derivative with different substitution patterns.

Uniqueness

2,3-Dichloro-6-(trifluoromethoxy)quinoxaline is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in specific chemical reactions and applications where other similar compounds may not be as effective.

Actividad Biológica

2,3-Dichloro-6-(trifluoromethoxy)quinoxaline is a quinoxaline derivative with significant potential in various biological applications. Its molecular formula is C9H3Cl2F3N2O, and it has garnered attention for its activities against different biological targets, including antimicrobial, anticancer, and gastroprotective properties.

- Molecular Weight : 283.04 g/mol

- Structure : Contains two chlorine atoms and one trifluoromethoxy group attached to the quinoxaline core.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can lead to alterations in cellular pathways, resulting in various therapeutic effects.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit promising antimicrobial activity. A study highlighted its effectiveness against Mycobacterium tuberculosis, suggesting that modifications to the quinoxaline scaffold could yield novel antitubercular agents .

Anticancer Activity

The compound has shown potential as an anticancer agent. For instance, a series of quinoxaline derivatives were evaluated for their antiproliferative effects on cancer cell lines such as HepG2 and MCF-7. The study revealed that certain derivatives could induce apoptosis through mechanisms involving mitochondrial pathways .

Gastroprotective Effects

A significant study investigated the gastroprotective properties of this compound in a rat model of indomethacin-induced gastric ulcers. The results demonstrated that treatment with this compound significantly reduced ulcer severity compared to controls. It also decreased inflammatory markers (TNF-α, IL-6) while enhancing protective mediators like PGE2 . This suggests a potential role for the compound in treating gastric mucosal injuries.

Study on Antischistosomal Activity

A study explored the antischistosomal properties of quinoxaline derivatives, including this compound. The findings indicated moderate activity against Schistosoma mansoni, emphasizing the need for further exploration of this compound class as potential treatments for schistosomiasis .

Wound Healing Potential

Another investigation focused on the wound healing effects of a related compound, suggesting that quinoxaline derivatives might promote tissue regeneration and repair processes in excisional wound models .

Data Tables

Propiedades

IUPAC Name |

2,3-dichloro-6-(trifluoromethoxy)quinoxaline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3Cl2F3N2O/c10-7-8(11)16-6-3-4(17-9(12,13)14)1-2-5(6)15-7/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RALGVZBIBGREOQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC(F)(F)F)N=C(C(=N2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3Cl2F3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30731517 |

Source

|

| Record name | 2,3-Dichloro-6-(trifluoromethoxy)quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30731517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1253522-03-0 |

Source

|

| Record name | 2,3-Dichloro-6-(trifluoromethoxy)quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30731517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.